Cas no 1006952-22-2 (1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid)

1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid structure
1006952-22-2 structure
Product Name:1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid
CAS No:1006952-22-2
MF:C11H6F3N3O4
MW:301.178252696991
MDL:MFCD08696946
CID:3060636
PubChem ID:19624560
Update Time:2025-07-23

1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
    • 1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid
    • MFCD08696946
    • CS-0268746
    • STK351453
    • EN300-231156
    • 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylicacid
    • AKOS015922154
    • 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
    • 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
    • AKOS000316019
    • 1006952-22-2
    • MDL: MFCD08696946
    • Inchi: 1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19)
    • InChI Key: MGFOVIPYYDQFJL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])N1C=C(C(=O)O)C=N1)(F)F

Computed Properties

  • Exact Mass: 301.03104017Da
  • Monoisotopic Mass: 301.03104017Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 101Ų

1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB551633-100 mg
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid; .
1006952-22-2
100MG
€257.30 2022-03-01
abcr
AB551633-250 mg
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid; .
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AB551633-500 mg
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abcr
AB551633-1 g
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1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1006952-22-2)1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid
Order Number:A1096883
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:19
Price ($):639.0/213.0
Email:sales@amadischem.com

Additional information on 1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid

Comprehensive Overview of 1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1006952-22-2)

1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1006952-22-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. The compound belongs to the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities. Its molecular structure incorporates a nitro group and a trifluoromethyl moiety, which are often associated with enhanced reactivity and bioavailability. Researchers are particularly interested in its role as a building block for designing novel drug candidates and crop protection agents.

In recent years, the demand for trifluoromethylated compounds has surged, driven by their widespread use in medicinal chemistry and material science. The trifluoromethyl group in 1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid contributes to its lipophilicity, metabolic stability, and binding affinity, making it a valuable intermediate for developing targeted therapies. This aligns with the growing trend of precision medicine, where researchers seek compounds with high selectivity and minimal side effects. Additionally, the nitro group in the molecule offers opportunities for further functionalization, enabling the synthesis of derivatives with tailored properties.

The synthesis of 1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions, including condensation, cyclization, and oxidation processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yield and reduce reaction times. These innovations cater to the increasing demand for green chemistry practices, which emphasize efficiency and environmental sustainability. The compound's purity and stability are critical for its application in high-throughput screening and structure-activity relationship (SAR) studies, where even minor impurities can skew results.

From a commercial perspective, 1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid is supplied by several specialty chemical manufacturers, often in milligram to kilogram quantities. Its pricing and availability are influenced by factors such as raw material costs, regulatory requirements, and market demand. Companies specializing in custom synthesis and contract research frequently list this compound in their catalogs, catering to academic institutions and pharmaceutical firms. The rise of online chemical marketplaces has further streamlined procurement, allowing researchers to compare suppliers and access technical data sheets with ease.

In the context of drug discovery, 1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a kinase inhibitor or enzyme modulator. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is linked to various diseases, including cancer and inflammatory disorders. The compound's ability to interact with specific kinase targets makes it a promising candidate for further optimization. Moreover, its carboxylic acid functionality allows for conjugation with other pharmacophores, enabling the development of prodrugs or bioconjugates with improved pharmacokinetic profiles.

Environmental and safety considerations are paramount when handling 1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid. While it is not classified as a hazardous substance under major regulatory frameworks, standard laboratory precautions should be observed. This includes the use of personal protective equipment (PPE), proper ventilation, and adherence to waste disposal protocols. The compound's biodegradability and ecotoxicity are areas of ongoing research, particularly as industries strive to align with sustainable development goals (SDGs).

Looking ahead, the versatility of 1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid positions it as a key player in interdisciplinary research. Its applications span medicinal chemistry, agricultural science, and material engineering, reflecting the compound's broad utility. As computational tools like AI-driven molecular modeling become more accessible, researchers can accelerate the design of derivatives with optimized properties. This synergy between experimental and in silico approaches is reshaping the landscape of chemical innovation, with CAS No. 1006952-22-2 at the forefront of this evolution.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1006952-22-2)1-2-nitro-4-(trifluoromethyl)phenyl-1H-pyrazole-4-carboxylic acid
A1096883
Purity:99%/99%
Quantity:5g/1g
Price ($):639.0/213.0
Email